N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a heterocyclic compound characterized by a quinazolinone core fused with a [1,3]dioxolo ring system. This compound has drawn interest for its structural complexity, which suggests possible applications in medicinal chemistry, particularly as a protease or kinase inhibitor.
Propriétés
Numéro CAS |
688054-24-2 |
|---|---|
Formule moléculaire |
C17H20N4O5S |
Poids moléculaire |
392.43 |
Nom IUPAC |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27) |
Clé InChI |
IGVOGLAICHYSTL-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and findings from relevant research studies.
Basic Characteristics
- Molecular Formula : C21H20N4O5S
- Molecular Weight : 440.48 g/mol
- LogP : 1.0205
- Polar Surface Area : 93.385 Ų
- Hydrogen Bond Acceptors : 10
- Hydrogen Bond Donors : 3
Structural Representation
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the dioxolo and sulfanylidene groups contributes to its chemical reactivity and potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that compounds similar to N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammatory processes. A study demonstrated that derivatives of quinazolinones showed varying degrees of COX-2 inhibition, suggesting that modifications in structure can enhance anti-inflammatory activity .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound exhibited effective cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
Case Studies
-
Study on COX Inhibition :
Compound Inhibition at 20 μM (%) 1a ns 1b 17.4 1c 47.1 Celecoxib 80.1 - Anticancer Activity Assessment :
The biological activity of N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is likely mediated through several mechanisms:
- COX Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that it can interfere with the cell cycle, preventing cancer cells from proliferating.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural motifs with amide-containing heterocycles, such as those reported in Pharmacopeial Forum (2017) . Below is a comparative analysis of key features:
Structural Similarities and Differences
Key Observations :
- The target compound’s quinazolinone-dioxolo core distinguishes it from the hexanamide-based analogs in , which feature bulky aromatic substituents (e.g., diphenyl groups) and stereochemical complexity .
- The acetamidoethyl side chain in the target compound likely improves aqueous solubility relative to the lipophilic diphenylhexanamide derivatives.
Pharmacological Potential
No direct pharmacological data for the target compound are available in the provided evidence. However, analogs with phenoxyacetamido groups () are often explored for antimicrobial or anti-inflammatory activity due to their ability to interact with enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
